PF-05180999 - 1394033-54-5

PF-05180999

Catalog Number: EVT-279204
CAS Number: 1394033-54-5
Molecular Formula: C19H17F3N8
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-05180999, also known as PF-05180999 or PF-999, is a potent and highly selective phosphodiesterase 2A (PDE2A) inhibitor. [, ] It is investigated in preclinical research for its potential to enhance cognitive function, particularly in the context of neuropsychiatric disorders like schizophrenia. [, ] PDE2A is an enzyme that regulates intracellular levels of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for synaptic plasticity and memory formation. [, ] By inhibiting PDE2A, PF-05180999 aims to boost cGMP/cAMP levels in the brain, thereby enhancing neuroplasticity and improving cognitive performance. [, , ]

Synthesis Analysis

Detailed synthesis methods for PF-05180999 are described in the literature. [] Computational modeling was employed to guide the synthesis of analogs with enhanced potency based on a previously reported PDE2A inhibitor. []

Molecular Structure Analysis

The molecular structure of PF-05180999 comprises an imidazotriazine core. [] This core structure is crucial for its interaction with the PDE2A enzyme. []

Mechanism of Action

PF-05180999 acts by selectively inhibiting the PDE2A enzyme. [, , , ] This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in neurons. [, , ] This increase in cyclic nucleotide levels enhances downstream signaling pathways involved in synaptic plasticity, such as long-term potentiation (LTP), a key cellular mechanism underlying memory formation. [, , ] Furthermore, research suggests that PF-05180999 might primarily exert its effects through presynaptic mechanisms, influencing neurotransmitter release by modulating cAMP hydrolysis in response to cGMP levels. []

Physical and Chemical Properties Analysis

While specific data on physical and chemical properties is limited in the provided abstracts, PF-05180999 exhibits favorable characteristics for brain penetration, including good oral bioavailability and high unbound brain/unbound plasma levels. []

Applications
  • Reversal of Cognitive Deficits: PF-05180999 reverses memory deficits induced by NMDA receptor antagonists like MK-801 and ketamine in rodent models, highlighting its potential for treating cognitive impairments in schizophrenia. [, ]
  • Enhancement of Long-Term Memory: It improves long-term memory in contextual fear conditioning paradigms in rats. []
  • Modulation of Synaptic Plasticity: PF-05180999 enhances both early and late LTP in rat hippocampal slices, suggesting its ability to strengthen synaptic connections crucial for memory consolidation. [] Notably, its synergistic action with a PDE9 inhibitor further potentiates LTP, indicating a potential therapeutic advantage of combined PDE inhibition. []
  • Antidepressant and Anxiolytic Effects: Preclinical studies using stress-induced models in mice suggest potential antidepressant and anxiolytic properties of PF-05180999, likely mediated through its effects on cAMP and cGMP signaling in the hippocampus. [] This expands its potential therapeutic applications beyond cognitive enhancement.
Future Directions
  • Clinical Trials: Translating the promising preclinical findings into clinical benefits necessitates further investigation of PF-05180999 in human clinical trials for conditions like schizophrenia and other cognitive disorders. []
  • Target Engagement Optimization: Understanding the paradoxical increase in PDE2A binding observed at efficacious doses of PF-05180999 is crucial for optimizing its therapeutic window and interpreting clinical trial data. [] Further research should elucidate the underlying mechanisms and implications of this phenomenon.
  • Combination Therapies: Exploring the synergistic potential of PF-05180999 with other cognitive enhancers, such as PDE9 inhibitors, could lead to more effective treatments for complex neuropsychiatric disorders. []
  • Circuit-Specific Mechanisms: Investigating the precise neural circuits and cell types targeted by PF-05180999, particularly its presynaptic actions, will provide valuable insights into its therapeutic mechanisms and potential applications. []

4-(3-fluoroazetidin-1-yl)-7-methyl-5-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)imidazo[1,5-f][1,2,4]triazine (18F-PF-05270430)

  • Compound Description: 18F-PF-05270430 is a radiolabeled analog of PF-05180999 designed for positron emission tomography (PET) imaging. It demonstrates high selectivity for PDE2A and exhibits favorable pharmacokinetic properties in nonhuman primates, including rapid brain uptake and reversible binding kinetics [].
  • Relevance: As a PET radioligand structurally similar to PF-05180999, 18F-PF-05270430 enables in vivo imaging and quantification of PDE2A. This provides a valuable tool to study target engagement and occupancy of PF-05180999 in preclinical models and potentially in clinical settings [].

Bay 73–6691

  • Compound Description: Bay 73–6691 is a selective inhibitor of phosphodiesterase 9A (PDE9A) []. It enhances synaptic plasticity, specifically long-term potentiation (LTP), in the hippocampus, a brain region crucial for memory formation [].
  • Relevance: While structurally distinct from PF-05180999, Bay 73–6691 serves as a valuable pharmacological tool in combination studies. Co-administration of PF-05180999 with Bay 73–6691 leads to a synergistic enhancement of LTP, suggesting that combined inhibition of PDE2A and PDE9A could be a promising strategy for improving cognitive function [].

(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (MK-801)

  • Compound Description: MK-801 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [, ]. It is widely used to induce cognitive deficits in animal models, mimicking certain aspects of schizophrenia [, ].
  • Relevance: MK-801 provides a model for cognitive impairment, particularly in memory-related tasks. PF-05180999 has been shown to reverse MK-801-induced memory deficits in preclinical studies, highlighting its potential as a therapeutic agent for cognitive enhancement in conditions such as schizophrenia [, ].

Ketamine

  • Compound Description: Ketamine is a non-competitive NMDA receptor antagonist, similar to MK-801, and also induces cognitive impairment in animal models [].
  • Relevance: PF-05180999 demonstrates efficacy in reversing ketamine-induced cognitive deficits []. This further strengthens the evidence for PF-05180999 as a potential therapeutic agent for improving cognitive function, particularly in the context of NMDA receptor hypofunction, which is implicated in various neuropsychiatric disorders, including schizophrenia [].

Forskolin

  • Compound Description: Forskolin is a diterpene that directly activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels [].
  • Relevance: Forskolin serves as a pharmacological tool to investigate the role of cAMP signaling in the effects mediated by PF-05180999. Experiments using forskolin in conjunction with PF-05180999 provide insights into the involvement of cAMP modulation in the presynaptic effects of PDE2A inhibition [].

BAY 41-8543

  • Compound Description: BAY 41-8543 is a soluble guanylyl cyclase activator, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels [].
  • Relevance: Similar to forskolin, BAY 41-8543 helps dissect the interplay between cAMP and cGMP pathways in mediating the effects of PF-05180999. Co-application of PF-05180999 with BAY 41-8543 and forskolin reveals a complex interplay between cAMP and cGMP regulation at the presynaptic terminal, which is influenced by PDE2A activity [].

Hcyb1

  • Compound Description: Hcyb1 is a novel PDE2 inhibitor with demonstrated antidepressant and anxiolytic-like effects in preclinical models []. It exhibits potent neuroprotective effects against corticosterone-induced neuronal cell death [].
  • Relevance: Hcyb1 serves as a structurally distinct PDE2 inhibitor that shows comparable effects to PF-05180999 in preclinical models of depression and anxiety. This suggests that PDE2 inhibition may be a promising therapeutic strategy for these disorders, and Hcyb1 could be a potential lead for further drug development [].

Properties

CAS Number

1394033-54-5

Product Name

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine

IUPAC Name

4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine

Molecular Formula

C19H17F3N8

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3

InChI Key

CLGCHUKGBICQTE-UHFFFAOYSA-N

SMILES

CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

PF05180999; PF-05180999; PF 5180999; PF5180999; PF-5180999; PF 5180999; PF999; PF-999; PF 999

Canonical SMILES

CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.